molecular formula C7H2ClF5 B1353590 2-Chloro-4,5-difluorobenzotrifluoride CAS No. 112290-03-6

2-Chloro-4,5-difluorobenzotrifluoride

Cat. No.: B1353590
CAS No.: 112290-03-6
M. Wt: 216.53 g/mol
InChI Key: IRKLZIBIWDAFDS-UHFFFAOYSA-N
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Description

Significance of Fluorine-Containing Aromatic Compounds in Advanced Organic Chemistry

The incorporation of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl (-CF3) group, into aromatic rings profoundly alters their physicochemical properties. numberanalytics.comresearchgate.net This strategic fluorination has become a cornerstone of modern medicinal chemistry, agrochemical development, and materials science. numberanalytics.comresearchgate.netbohrium.com

Fluorine's high electronegativity creates a strong inductive effect, withdrawing electron density from the aromatic ring. numberanalytics.com This can lower the energy of the highest occupied molecular orbital (HOMO) and raise the energy of the lowest unoccupied molecular orbital (LUMO), increasing the HOMO-LUMO gap and enhancing molecular stability. numberanalytics.com The trifluoromethyl group is particularly influential due to its strong electron-withdrawing nature and high metabolic stability. mdpi.com

In drug design, these modifications can lead to significant improvements in a molecule's profile. tandfonline.com Replacing hydrogen with fluorine can block sites of metabolic oxidation, increasing the drug's half-life in the body. nih.gov Furthermore, the lipophilicity, or fat-solubility, of a compound can be fine-tuned by adding fluorine or CF3 groups, which can enhance membrane permeability and bioavailability. mdpi.comnbinno.com These changes can also improve a drug candidate's binding affinity and selectivity for its target protein. mdpi.comtandfonline.com The stability of the carbon-fluorine bond also imparts increased resistance to oxidative degradation. numberanalytics.com

Similarly, in the agrochemical industry, fluorinated compounds are prevalent. Over half of the new agrochemical active ingredients registered in the last two decades contain fluorine. nih.gov These compounds often exhibit enhanced efficacy and stability, making them valuable as herbicides, insecticides, and fungicides. researchgate.netnih.gov In materials science, the inclusion of fluorinated aromatic units in polymers can lead to materials with high thermal stability and chemical resistance. acs.org

Table 1: Effects of Fluorine and Trifluoromethyl Group Substitution on Aromatic Compounds

Property Effect of Fluorine/-CF3 Substitution Rationale
Metabolic Stability Increased C-F bond is stronger than C-H bond, blocking metabolic oxidation. mdpi.comnih.gov
Lipophilicity Increased The lipophilic nature of the -CF3 group can improve cell permeability. nbinno.com
Binding Affinity Enhanced Can alter molecular conformation and electronic interactions to improve binding to target proteins. mdpi.comtandfonline.com
Acidity/Basicity Modified Strong electronegativity can alter the pKa of nearby functional groups. nih.govnbinno.com
Chemical Reactivity Altered Electron-withdrawing effects decrease reactivity towards electrophilic substitution. numberanalytics.com

Positioning of 2-Chloro-4,5-difluorobenzotrifluoride as a Key Synthetic Intermediate

This compound (CAS Number: 112290-03-6) is a highly functionalized aromatic ring that serves as a valuable building block in organic synthesis. oakwoodchemical.commatrixscientific.com Its structure, featuring chloro, fluoro, and trifluoromethyl substituents, offers multiple reactive sites for further chemical transformation. Such polysubstituted benzotrifluorides are important intermediates in the synthesis of complex, high-value chemicals, particularly for the agricultural and pharmaceutical industries. agropages.comgoogleapis.comepo.org

The utility of this compound lies in its capacity to introduce the 2-chloro-4,5-difluoro-1-(trifluoromethyl)phenyl moiety into a larger target molecule. The chlorine atom can be displaced or used in cross-coupling reactions, while the fluorine atoms and the trifluoromethyl group contribute to the final product's desired physicochemical properties.

While specific, large-scale applications of this exact molecule are often proprietary, its structural analogues are well-documented as crucial precursors. For instance, related compounds like 2-chloro-4,5-difluorobenzonitrile (B139941) are valuable intermediates for producing antibacterial agents. google.com Other chlorobenzotrifluoride derivatives are used to synthesize herbicides and other agricultural products. googleapis.comepo.org The synthesis of these intermediates often involves multi-step processes, including fluorination reactions to introduce the fluorine atoms onto the aromatic ring. google.comgoogle.com this compound's structure makes it a prime candidate for similar synthetic pathways, where each substituent can be leveraged to build molecular complexity.

Table 2: Examples of Related Fluorinated Aromatic Intermediates and Their Applications

Intermediate Compound Application Area Final Product Class
4-Chloro-3-nitrobenzotrifluoride (B52861) Agrochemicals Herbicides (e.g., 3,4-Dichlorobenzotrifluoride). googleapis.comepo.org
2,4-Dichloro-5-fluorobenzonitrile (B139205) Pharmaceuticals Antibacterial agents. google.com
2-Chloro-3-(trifluoromethyl)aniline (B1586914) Agrochemicals/Pharmaceuticals Precursor for more complex aniline (B41778) derivatives. chemrxiv.org
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride Agrochemicals Fungicides (SDHIs). ccspublishing.org.cn

Overview of Current Research Trends Relevant to the Chemical Compound

Current research trends in fluorine chemistry continue to highlight the importance of intermediates like this compound. A major focus in the field is the development of novel, more efficient, and environmentally sustainable methods for introducing fluorine and fluorinated groups into organic molecules. sciencedaily.com This includes advancements in late-stage fluorination and the creation of new reagents for trifluoromethylation, which could streamline the synthesis of complex molecules derived from this intermediate. hovione.com

The demand for new, highly effective agrochemicals remains a powerful driver of research. agropages.com Scientists are continuously exploring how different substitution patterns on aromatic rings affect biological activity. The specific arrangement of chloro, fluoro, and trifluoromethyl groups in this compound provides a unique electronic and steric profile that can be exploited in the design of next-generation pesticides. nih.gov Studies on the environmental photolysis of existing fluorinated pesticides are also guiding the design of new compounds with more predictable degradation pathways. acs.org

In medicinal chemistry, the strategic use of fluorine continues to be a central theme. researchgate.netacs.org Research is ongoing to better understand how multiple halogen substituents influence drug-receptor interactions and pharmacokinetic properties. rsc.org Intermediates that provide access to novel fluorinated scaffolds are therefore highly valuable. The development of new therapeutics, from anticancer agents to central nervous system drugs, frequently involves fluorinated aromatic components. tandfonline.com As synthetic methodologies become more sophisticated, building blocks like this compound will likely find application in an expanding array of complex target molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-4,5-difluoro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF5/c8-4-2-6(10)5(9)1-3(4)7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKLZIBIWDAFDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50451740
Record name 2-Chloro-4,5-difluorobenzotrifluoride
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Molecular Weight

216.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112290-03-6
Record name 1-Chloro-4,5-difluoro-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4,5-difluorobenzotrifluoride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Reactivity of 2 Chloro 4,5 Difluorobenzotrifluoride

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for electron-deficient aromatic rings. The reaction proceeds through a two-step addition-elimination mechanism. In the case of 2-Chloro-4,5-difluorobenzotrifluoride, the aromatic ring is highly activated towards nucleophilic attack due to the presence of strong electron-withdrawing substituents: a chlorine atom, two fluorine atoms, and a trifluoromethyl group.

Mechanistic Insights into Meisenheimer Complex Formation

Influence of Electron-Withdrawing Groups on Reactivity

The rate of SNAr reactions is profoundly influenced by the nature and position of electron-withdrawing groups (EWGs) on the aromatic ring. These groups activate the ring towards nucleophilic attack by lowering its electron density and stabilizing the negatively charged Meisenheimer intermediate.

This compound possesses three types of powerful EWGs:

Trifluoromethyl Group (-CF3): This group is a very strong electron-withdrawer through a powerful inductive effect (-I effect). Its presence significantly enhances the electrophilicity of the benzene (B151609) ring.

Fluorine Atoms (-F): Fluorine is the most electronegative element and exerts a strong inductive electron-withdrawing effect, further activating the ring.

Chlorine Atom (-Cl): Chlorine also acts as an electron-withdrawing group via induction.

The cumulative effect of the -CF3 group and the three halogen atoms renders the aromatic ring of this compound highly electron-deficient and thus, highly susceptible to nucleophilic aromatic substitution. The substitution will preferentially occur at positions that are ortho or para to the strongest activating groups, as this allows for optimal resonance stabilization of the negative charge in the Meisenheimer complex. In this molecule, the chlorine at C-2 is positioned ortho to the trifluoromethyl group at C-1 and ortho to the fluorine at C-3 (if renumbered starting from CF3), making it a highly activated site for substitution.

Leaving Group Effects in SNAr Reactions

In SNAr reactions, the nature of the leaving group affects the second step of the mechanism—the elimination from the Meisenheimer complex to restore aromaticity. A peculiar feature of SNAr reactions is the leaving group ability trend, which is often F > Cl > Br > I. This is the reverse of the trend seen in SN2 reactions and is attributed to the fact that the first step (nucleophilic attack) is rate-determining. The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack, accelerating the slow first step of the reaction.

For this compound, there are two types of potential halogen leaving groups: chloride and fluoride (B91410). Based on the general principle, nucleophilic attack is fastest at the carbon bearing a fluorine atom. However, regioselectivity is also dictated by the stabilization of the intermediate. Attack at C-2 (displacing Cl-) places the incoming nucleophile ortho to the potent -CF3 group, providing significant stabilization. Attack at C-4 or C-5 (displacing F-) would also be activated. Without specific experimental data, predicting the precise regioselectivity between the displacement of chloride versus fluoride is difficult, as it depends on a subtle balance of the inductive activation of the attack site and the stability of the resulting Meisenheimer complex.

Cross-Coupling Reactions Utilizing the Chemical Compound

The carbon-chlorine bond in this compound can also serve as a handle for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis. mdpi.com For aryl chlorides like this compound, these reactions typically require sophisticated catalyst systems. The oxidative addition of a Pd(0) catalyst to the C-Cl bond is a key step in the catalytic cycle. This step is generally more challenging for aryl chlorides than for the corresponding bromides or iodides due to the stronger C-Cl bond.

To achieve successful coupling with aryl chlorides, catalyst systems employing electron-rich and sterically bulky phosphine (B1218219) ligands are often necessary. nih.gov These ligands facilitate the oxidative addition step and promote the subsequent steps of transmetalation and reductive elimination. While numerous methodologies exist for the coupling of various aryl chlorides, specific protocols optimized for this compound are not explicitly detailed in the surveyed literature. However, it is anticipated that established catalyst systems for electron-deficient aryl chlorides would be applicable.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is one of the most widely used cross-coupling reactions. mdpi.comresearchgate.net It is extensively used in the pharmaceutical and materials science industries for the synthesis of biaryls and other conjugated systems.

The Suzuki-Miyaura coupling of this compound with an arylboronic acid would yield a complex fluorinated biaryl structure. The reaction would require a palladium catalyst, a suitable phosphine ligand, and a base. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, especially with a challenging substrate like an electron-deficient aryl chloride. nih.gov

Below is a hypothetical reaction table illustrating the types of conditions that might be employed for such a transformation, based on general knowledge of Suzuki-Miyaura couplings of fluorinated aryl chlorides.

Table 1: Hypothetical Conditions for Suzuki-Miyaura Coupling of this compound
EntryBoronic Acid PartnerPalladium CatalystLigandBaseSolventTemperature (°C)
1Phenylboronic acidPd2(dba)3SPhosK3PO4Toluene (B28343)/H2O100
24-Methoxyphenylboronic acidPd(OAc)2RuPhosCs2CO3Dioxane110
3Thiophene-2-boronic acidPdCl2(dppf)-K2CO3DMF/H2O90

Note: This table is illustrative and not based on reported experimental data for this compound.

While this compound is a potential building block for complex agrochemicals and pharmaceuticals, its specific applications in Suzuki-Miyaura coupling are not well-documented in publicly accessible research.

Electrophilic Substitution Reactions on the Aromatic Ring

Consequently, forcing reaction conditions, such as the use of potent electrophiles, strong acid catalysts, and elevated temperatures, are generally required to induce substitution on this aromatic system.

Regioselectivity

The regiochemical outcome of electrophilic substitution on this compound is governed by the directing effects of the existing substituents. The available positions for substitution are C3 and C6.

Trifluoromethyl Group (-CF3 at C1): This group is a strong meta-director, directing incoming electrophiles to the C3 position.

Chloro Group (-Cl at C2): Halogens are ortho- and para-directors. The chloro group thus directs incoming electrophiles to the C6 position (the para position is blocked).

Fluoro Group (-F at C4): This group directs ortho and para. It will direct an incoming electrophile to the C3 position (the para position is blocked).

Fluoro Group (-F at C5): This group also directs ortho and para, guiding the electrophile to the C6 position (the para position is blocked).

Considering these combined effects, an attacking electrophile is directed to both the C3 and C6 positions. The C3 position is activated by the C4-fluoro group and the C1-trifluoromethyl group (meta-direction), while the C6 position is activated by the C2-chloro and C5-fluoro groups. This competition often results in the formation of a mixture of isomers, with the precise ratio depending on the specific reaction conditions and the nature of the electrophile.

Nitration Reactions

Nitration is a characteristic example of an electrophilic aromatic substitution reaction that can be performed on highly deactivated rings, typically using a mixture of concentrated nitric acid and concentrated sulfuric acid (oleum). While specific data on the nitration of this compound is not extensively detailed in the public domain, valuable insights can be drawn from the reactivity of closely related precursors, such as 2-chloro-4-fluorobenzotrichloride. A patented process describes the nitration of this precursor to yield 2-chloro-4-fluoro-5-nitrotrichloromethane benzene, which is a key intermediate. google.com This transformation highlights that electrophilic substitution is feasible on such electron-poor systems.

The reaction for this analogous compound involves treating it with a nitrating agent, which effectively installs a nitro (-NO2) group onto the ring. google.com The hydrolysis of the trichloromethyl (-CCl3) group in the resulting product leads to the formation of the corresponding benzoic acid. google.com

Synthesis and Exploration of 2 Chloro 4,5 Difluorobenzotrifluoride Derivatives

Derivatization via Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a key strategy for the derivatization of electron-deficient aryl halides. libretexts.org In this reaction, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group, typically a halide. The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as these groups can stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgnih.gov The trifluoromethyl group on the benzotrifluoride (B45747) moiety serves as a powerful electron-withdrawing group, making halogenated benzotrifluorides suitable substrates for SNAr reactions.

The synthesis of diphenyl ether derivatives from halogenated benzotrifluorides can be accomplished by reacting them with substituted phenols in the presence of a base. An analogous compound, 3-chloro-4,5-difluorobenzotrifluoride (B1363454), has been used to produce these types of derivatives. For example, the reaction of 3-chloro-4,5-difluorobenzotrifluoride with 2-chloro-5-hydroxybenzoic acid in dimethylsulphoxide with potassium carbonate as the base yields the corresponding diphenyl ether. google.com The reaction proceeds by the phenoxide ion acting as the nucleophile, displacing one of the halogen atoms on the benzotrifluoride ring.

Another example involves the reaction of 3-chloro-4,5-difluorobenzotrifluoride with 3-methyl-4-nitrophenol (B363926) and anhydrous potassium carbonate in dimethyl sulphoxide. google.com This reaction was stirred for 90 minutes, left overnight, and then heated to 60°C for 8 hours to yield the desired diphenyl ether product after purification. google.com

Table 1: Synthesis of Diphenyl Ether Derivatives from a Benzotrifluoride Analog

Halogenated Reactant Phenolic Reactant Reagents/Solvent Conditions Product
3-Chloro-4,5-difluorobenzotrifluoride 2-Chloro-5-hydroxybenzoic acid Potassium carbonate, Dimethylsulphoxide 80°C, 2.5 hours 2-Chloro-5-(2-chloro-6-fluoro-4-trifluoromethylphenoxy)-benzoic acid

The reaction with phenolates is a fundamental example of nucleophilic aromatic substitution used to create aryl ethers. The synthesis of phenolate (B1203915) derivatives from halogenated benzotrifluorides follows this pathway, where a phenoxide ion attacks the electron-poor aromatic ring. In a documented synthesis using an isomer, 3-chloro-4,5-difluorobenzotrifluoride was reacted with a salt of a 3,4-W,Z-substituted phenol (B47542) (where W and Z can be various substituents like methyl, cyano, or nitro groups) to form the corresponding diphenyl ether. google.com The reaction is typically carried out in a polar aprotic solvent like dimethyl sulphoxide, with a base such as potassium carbonate to generate the phenoxide nucleophile in situ. google.com

Quinazoline (B50416) and its derivatives are an important class of heterocyclic compounds with a wide range of applications. The synthesis of the quinazoline core often involves the use of halogenated aromatic precursors. While a direct one-step synthesis from 2-chloro-4,5-difluorobenzotrifluoride is not prominently documented, such compounds are potential starting materials in multi-step synthetic routes. For instance, the chlorine atom at the 4-position of a quinazoline nucleus can be readily displaced by various nucleophiles to create diverse derivatives. derpharmachemica.com A common strategy involves constructing the quinazoline ring from substituted anthranilic acids or 2-aminobenzonitriles. A halogenated benzotrifluoride could potentially be converted into such an intermediate, which is then cyclized to form the quinazoline skeleton. The synthesis of 2,4,6-trisubstituted quinazoline derivatives has been reported, highlighting the modularity of quinazoline synthesis where substituents can be introduced at various positions. nih.gov

Exploration of Halogenated Benzotrifluoride Isomers and Analogs

The specific placement of halogen atoms on the benzotrifluoride ring significantly influences the compound's chemical properties and reactivity. The synthesis and study of various isomers and analogs are crucial for developing new chemical intermediates.

The synthesis of polyfluorinated benzotrifluorides can be achieved through halogen exchange reactions. For instance, 3,4,5-trifluorobenzotrifluoride (B1306045) is prepared by reacting 3,4,5-trichlorobenzotrifluoride with an alkali metal fluoride (B91410). google.com A similar transformation can be used to prepare 3,4,5-trifluorobenzotrifluoride from 3-chloro- or 3-bromo-4,5-difluorobenzotrifluoride, requiring a temperature of at least 130°C for the reaction with an alkali metal fluoride, followed by distillation to separate the product. google.com

The synthesis of specific isomers of chloro-difluorobenzotrifluoride often involves controlled halogenation or halogen exchange reactions on substituted precursors. The isomer 3-chloro-4,5-difluorobenzotrifluoride can be prepared via the reaction of 3,4,5-trichlorobenzotrifluoride with an alkali metal fluoride. google.com This reaction demonstrates the selective replacement of a chlorine atom with fluorine. Similarly, the synthesis of 2-chloro-4,5-difluorobenzonitrile (B139941), an analog, is achieved by reacting 2,4-dichloro-5-fluorobenzonitrile (B139205) with potassium fluoride, often mixed with cesium fluoride, in a dipolar aprotic solvent like sulfolane (B150427) at temperatures between 140°C and 190°C. google.com Such halogen exchange (Halex) reactions are fundamental in fluorination chemistry for producing specifically substituted fluoroaromatic compounds.

Table 2: Synthesis of a Chloro-Difluorobenzotrifluoride Isomer

Starting Material Reagent Product

Preparation of Related Halopyridine Intermediates

The synthesis of halopyridine intermediates is crucial for the development of various chemical compounds, including those used in the agrochemical industry. The preparation of fluorinated pyridines, for instance, often involves the substitution of chlorine atoms with fluorine. A common method involves reacting a chlorine-containing pyridine (B92270) derivative with an alkali-metal fluoride at elevated temperatures in a solvent. The choice of solvent can significantly impact the selectivity and yield of the desired fluorine-containing pyridine derivatives. For example, using a solvent mixture of at least one aprotic amide and at least one aromatic hydrocarbon has been found to be effective. googleapis.com

One specific application is the conversion of pentachloropyridine (B147404) to 3,5-dichloro-2,4,6-trifluoropyridine. This intermediate can then be readily converted to 4-amino-3,5-dichloro-2,6-difluoropyridine, a precursor for certain herbicides. googleapis.com The process typically involves heating pentachloropyridine with an alkali-metal fluoride, such as potassium fluoride (KF), in a suitable solvent. googleapis.com

The synthesis of 2,3-dichloro-5-trifluoromethyl pyridine, another valuable intermediate, can be achieved through several routes. One method utilizes 2,3-dichloro-5-trichloromethylpyridine as the starting material. This compound is reacted with anhydrous hydrogen fluoride. In one variation of this process, the reaction is conducted in a polyethylene (B3416737) reactor with the addition of mercuric oxide, leading to a high conversion rate and selectivity for the desired product. alfa-chemical.com Another approach involves the chlorination of 2-chloro-5-trifluoromethylpyridine using chlorine gas in the presence of ferric chloride at high temperatures. alfa-chemical.com

The table below summarizes different synthetic routes for preparing 2,3-dichloro-5-trifluoromethyl pyridine.

Starting MaterialReagentsConditionsProductYield/SelectivityReference
2,3-dichloro-5-trichloromethylpyridineAnhydrous hydrogen fluoride, Mercuric oxide-20°C to 35°C, ~22 h2,3-dichloro-5-trifluoromethylpyridine100% conversion, 98% selectivity alfa-chemical.com
2,3-dichloro-5-trichloromethylpyridineAnhydrous hydrogen fluoride gas, CatalystHeated to 170°C, 11 h2,3-dichloro-5-trifluoromethylpyridine65% yield (crude product with 85% content) alfa-chemical.com
2-chloro-5-trifluoromethylpyridineChlorine gas, Ferric chloride150-170°C, 18 h2,3-dichloro-5-trifluoromethylpyridineNot specified in detail, but product was obtained and rectified alfa-chemical.com

Synthesis of Other Chlorinated, Amino, and Nitro Benzotrifluoride Derivatives

The synthesis of chlorinated, amino, and nitro derivatives of benzotrifluoride involves a variety of chemical transformations. These derivatives serve as important intermediates in the production of dyes, pharmaceuticals, and other specialty chemicals. google.com

Chlorinated Benzotrifluoride Derivatives

Chlorobenzotrifluoride compounds can be prepared by replacing aromatic nitro groups with chlorine. This process involves treating a nitrobenzotrifluoride compound with molecular chlorine in the presence of a catalyst system, typically comprising a metal salt (like ferric chloride or aluminum trichloride) and a sulfur compound. epo.orggoogleapis.com For instance, 4-chloro-3-nitrobenzotrifluoride (B52861) can be converted to 3,4-dichlorobenzotrifluoride. epo.orggoogleapis.com Similarly, 4-chloro-3,5-dinitrobenzotrifluoride (B147460) can yield 3,4,5-trichlorobenzotrifluoride. googleapis.com The reaction is generally carried out in the liquid phase at temperatures up to 220°C. googleapis.com

Amino Benzotrifluoride Derivatives

The preparation of aminobenzotrifluorides can be achieved through the reduction of the corresponding nitro compounds. A standard manufacturing route for meta-aminobenzotrifluoride involves the nitration of trifluoromethylbenzene to form meta-nitrobenzotrifluoride, followed by catalytic hydrogenation. google.com

A process for producing 2-amino-5-halobenzotrifluoride from o-aminobenzotrifluoride has also been described. This involves reacting o-aminobenzotrifluoride hydrochloride with hydrogen peroxide in an aqueous hydrochloric acid solution. google.com This method aims to produce the desired 2-amino-5-halobenzotrifluoride isomer while minimizing the formation of other monohalogenated isomers. google.com

Nitro Benzotrifluoride Derivatives

The introduction of a nitro group onto the benzotrifluoride ring is a key step in the synthesis of many of its derivatives. For example, the synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives starts from 2-chloro-4-nitrobenzoic acid. This starting material is first converted to 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid. Subsequent reaction with p-chloroaniline yields 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid, which is a key intermediate containing the nitrobenzotrifluoride core structure. nih.gov

The table below provides a summary of the synthesis of various benzotrifluoride derivatives.

Starting MaterialReagents/CatalystProductReference
4-chloro-3-nitrobenzotrifluorideChlorine gas, Ferric chloride, Sulphur monochloride3,4-dichlorobenzotrifluoride epo.orggoogleapis.com
4-chloro-3,5-dinitrobenzotrifluorideChlorine gas, Aluminium chloride, 1,2-bis(phenylthio)ethane3,4,5-trichlorobenzotrifluoride googleapis.com
TrifluoromethylbenzeneNitration agent, then reduction (e.g., catalytic hydrogenation)meta-aminobenzotrifluoride google.com
o-aminobenzotrifluoride hydrochlorideHydrogen peroxide, Hydrochloric acid2-amino-5-chlorobenzotrifluoride google.com
2-chloro-3-(trifluoromethyl)aniline (B1586914)N-chlorosuccinimide (NCS)2,4-dichloro-3-(trifluoromethyl)aniline (B2618610) chemrxiv.org
2-chloro-4-nitrobenzoic acidChlorosulfonic acid, then p-chloroaniline2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid nih.gov

Advanced Applications of 2 Chloro 4,5 Difluorobenzotrifluoride in Complex Organic Synthesis

Role as a Building Block for Molecular Diversity

The incorporation of the 2-chloro-4,5-difluorobenzotrifluoromethyl moiety into larger, more complex molecules is a testament to its utility in multi-step synthetic sequences. A common strategy involves an initial transformation of the chlorine atom, followed by modifications to other parts of the molecule or subsequent coupling reactions. For instance, a closely related precursor, 2-chloro-4,5-difluorobenzonitrile (B139941), is utilized in the synthesis of potent antibacterial agents of the quinolone class. google.com In these syntheses, the cyano group is typically hydrolyzed to a carboxylic acid, and the chlorine atom can be displaced by various nucleophiles to build the core heterocyclic structure of the final active pharmaceutical ingredient.

While direct examples for 2-Chloro-4,5-difluorobenzotrifluoride are not extensively documented in publicly available literature, its structural similarity to key intermediates in the production of high-value chemicals suggests its integration into similar synthetic pathways. The trifluoromethyl group, being a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution, making the displacement of the chlorine atom by various nucleophiles a feasible and strategic step in a multi-step synthesis.

A hypothetical multi-step synthesis could involve the initial displacement of the chlorine atom with a nitrogen-based nucleophile to form a complex amine, which could then undergo further reactions, such as amide bond formation or cyclization, to yield intricate heterocyclic structures. The stability of the trifluoromethyl and difluoro groups ensures that this core part of the molecule remains intact throughout the synthetic sequence.

The chlorine atom on the this compound ring is a prime site for carbon-carbon bond formation, a cornerstone of modern organic synthesis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck couplings, are powerful tools for creating biaryl and other complex carbon skeletons. rsc.org These reactions are fundamental in the synthesis of numerous pharmaceuticals and agrochemicals. rsc.org

The electron-deficient nature of the aromatic ring in this compound, due to the presence of the trifluoromethyl and fluorine substituents, makes it an excellent electrophilic partner in these cross-coupling reactions. For instance, in a Suzuki-Miyaura coupling, this compound would readily react with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base to form a new C-C bond.

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound

EntryAryl Boronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene (B28343)/H₂O>90
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane>85
33-Thienylboronic acidPd₂(dba)₃ / SPhosK₃PO₄THF>80

This table is illustrative and based on typical conditions for Suzuki-Miyaura reactions involving similar chloroarenes.

The resulting biaryl structures containing the 4,5-difluoro-2-(trifluoromethyl)phenyl moiety can serve as key intermediates for a variety of complex target molecules. The strategic use of such C-C bond forming reactions allows for the modular construction of molecules with desired electronic and steric properties, which is essential for tuning the biological activity of a compound.

Targeted Functionalization for Specific Molecular Architectures

The specific arrangement of substituents on the this compound ring allows for targeted functionalization to construct highly specific and complex molecular architectures, particularly heterocyclic systems. Many biologically active compounds contain heterocyclic cores, and the development of efficient methods for their synthesis is a major focus of chemical research. nih.govmdpi.com

The reactivity of the chlorine atom towards nucleophilic substitution can be exploited to introduce various functionalities that can then participate in intramolecular cyclization reactions to form fused heterocyclic systems. For example, reaction with a binucleophilic reagent, such as an amino alcohol or a diamine, could lead to the formation of benzoxazines or benzodiazepines, respectively, after a subsequent cyclization step.

Furthermore, the fluorine atoms on the ring can influence the regioselectivity of further electrophilic aromatic substitution reactions, should such transformations be desired, although the ring is generally deactivated towards electrophilic attack. More commonly, the existing functional groups would be used to direct the assembly of the target molecular architecture. For instance, a derivative of this compound could be synthesized where the trifluoromethyl group is replaced by a different functional group that can participate in a pericyclic reaction, leading to the formation of a complex polycyclic system.

Analytical and Spectroscopic Characterization Methods in Research on the Chemical Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 2-Chloro-4,5-difluorobenzotrifluoride, a combination of ¹⁹F, ¹³C, and ¹H NMR experiments would be required to confirm its constitution.

Fluorine-19 NMR Applications

Fluorine-19 (¹⁹F) NMR is particularly crucial for fluorinated compounds due to its high sensitivity and the wide chemical shift range, which provides detailed information about the electronic environment of each fluorine atom. In a hypothetical ¹⁹F NMR spectrum for this compound, one would expect to observe distinct signals for the trifluoromethyl (CF₃) group and the two aromatic fluorine atoms. The chemical shifts and coupling constants (J-values) between the fluorine nuclei would be key to confirming the substitution pattern on the benzene (B151609) ring.

Carbon-13 NMR Applications

Carbon-13 (¹³C) NMR spectroscopy would complement the ¹⁹F NMR data by providing information on the carbon skeleton of the molecule. The spectrum would show separate signals for each of the seven carbon atoms. The carbon atom of the CF₃ group would exhibit a characteristic quartet due to coupling with the three fluorine atoms. The aromatic carbons would show complex splitting patterns due to couplings with both fluorine and hydrogen atoms, which would be invaluable for assigning the correct isomeric structure.

Proton NMR Applications

Proton (¹H) NMR spectroscopy would be used to identify the hydrogen atoms on the aromatic ring. For this compound, two distinct signals would be expected for the two aromatic protons. The splitting patterns of these signals, resulting from coupling to each other and to the neighboring fluorine atoms, would provide definitive evidence for their relative positions on the benzene ring.

Mass Spectrometry (MS) for Compound Identification and Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile compounds. In the context of synthesizing or reacting this compound, GC-MS would be employed to monitor the progress of reactions and to identify and quantify any derivatives formed. The mass spectrum of the parent compound would show a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of a chlorine atom. Fragmentation patterns would likely involve the loss of fluorine, chlorine, or the CF₃ group.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Intermediates

For less volatile or thermally unstable intermediates that may arise during the synthesis of materials derived from this compound, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is the analytical method of choice. This technique would allow for the separation and identification of reaction intermediates, providing crucial insights into the reaction mechanism. The mass spectrometer would provide the molecular weights of these intermediates, aiding in their structural elucidation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending, at specific frequencies that are characteristic of the bonds present. For this compound, the IR spectrum is expected to be complex, showing characteristic absorptions for the C-F, C-Cl, and C-H bonds, as well as vibrations associated with the aromatic ring and the trifluoromethyl group.

The carbon-halogen stretching vibrations are particularly notable. The C-Cl stretch typically appears in the 850-550 cm⁻¹ region. libretexts.org Carbon-fluorine bonds, being stronger, absorb at higher frequencies. The aromatic C-F stretching vibrations are generally found in the 1250-1100 cm⁻¹ range, while the trifluoromethyl (CF₃) group gives rise to very strong and characteristic absorption bands, typically between 1350 and 1120 cm⁻¹. spectroscopyonline.com

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the in-ring C-C stretching vibrations occur in the 1600-1450 cm⁻¹ region. libretexts.org The substitution pattern on the benzene ring also influences the spectrum, particularly in the "fingerprint" region (below 1000 cm⁻¹), where C-H out-of-plane bending vibrations appear.

To illustrate the expected spectral features, the IR absorption data for benzotrifluoride (B45747), the parent compound, is presented below. The presence of chlorine and additional fluorine atoms in this compound would introduce additional C-Cl and C-F stretching bands and shift the existing bands.

Table 1: Characteristic IR Absorption Bands for Benzotrifluoride (Analogous Compound)

Vibrational ModeFrequency (cm⁻¹)Intensity
Aromatic C-H Stretch~3070Medium
C-C Stretch (in-ring)~1620, 1460Medium-Strong
CF₃ Symmetric Stretch~1320Very Strong
CF₃ Asymmetric Stretch~1130-1180Very Strong
C-H Out-of-plane Bend~770Strong
Data derived from the NIST Chemistry WebBook gas-phase spectrum of benzotrifluoride. chemicalbook.comnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π → π* transitions of the benzene ring. The position and intensity of these bands are sensitive to the nature and position of substituents.

The near-ultraviolet absorption spectrum of the parent compound, benzotrifluoride, lies in the 240-275 nm region. optica.org This absorption corresponds to the B-band (or benzenoid band) of benzene, which is a symmetry-forbidden transition that becomes allowed upon substitution. The spectrum typically shows fine vibrational structure. optica.org The introduction of halogen substituents (Cl and F) is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity). The specific shifts depend on the electronic interplay between the electron-withdrawing trifluoromethyl group and the halogens, which have both inductive withdrawing and resonance donating effects.

For multi-substituted benzene derivatives, the position of the electronic transitions depends on the relative positions of the substituents on the ring. up.ac.za Given the substitution pattern of this compound, its primary absorption band is expected to be shifted relative to the parent compound.

Table 2: UV Absorption Data for Benzotrifluoride Vapor (Analogous Compound)

TransitionAbsorption RegionKey Feature
A₁−B₁ (π → π*)240 - 275 nmStrong 0,0 band at 264.4 nm (37819 cm⁻¹)
Data from the absorption spectrum of benzotrifluoride vapor. optica.org

Advanced Spectroscopic Techniques for Trace Analysis in Research Contexts

For trace analysis and detailed structural investigation, more sensitive and specialized spectroscopic techniques are employed.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can detect molecules at very low concentrations, sometimes down to the single-molecule level. wikipedia.org The technique relies on the enhancement of the Raman scattering signal from molecules adsorbed onto nanostructured metal surfaces, typically gold or silver.

While no SERS data for this compound is available, research on similar molecules like halogenated aromatic thiols provides insight. acs.org For a compound like this compound to be analyzed by SERS, it would typically need to be adsorbed onto the metal surface. The resulting spectrum would show enhanced Raman bands corresponding to its vibrational modes. The C-Cl, C-F, and CF₃ vibrations would be observable, and their frequencies could provide information about the molecule's orientation and interaction with the surface. The enhancement allows for the analysis of trace amounts of the compound, which is valuable in environmental monitoring or impurity detection.

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. While many aromatic compounds are fluorescent, the presence of heavy atoms like chlorine can significantly reduce or quench fluorescence through enhanced intersystem crossing. science.gov

Compounds containing only fluorine and trifluoromethyl groups on an aromatic ring may exhibit fluorescence. However, the introduction of a chlorine atom to the structure of this compound makes it less likely to be a strong fluorophore. The fluorescence properties of aromatic compounds are highly dependent on their specific structure, including the nature and position of substituents. researchgate.netcopernicus.org Extensive studies on polycyclic aromatic hydrocarbons (PAHs) and other aromatic species show a wide range of fluorescent behaviors, but specific data on chlorodifluorobenzotrifluorides is not prominent in the literature, suggesting that fluorescence is not a primary analytical method for this class of compounds. researchgate.netnih.gov

Chromatographic Techniques for Purification and Analysis

Chromatography is essential for separating and purifying compounds from mixtures and for quantitative analysis.

High Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For a compound like this compound, a reversed-phase HPLC method would be most common. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

The separation of halogenated aromatic compounds can be challenging due to their similar properties. chromforum.org However, by optimizing the mobile phase composition, flow rate, and column temperature, a robust separation can be achieved. Detection is typically performed using a UV detector, set to a wavelength where the analyte absorbs strongly, as determined from its UV-Vis spectrum (e.g., in the 250-270 nm range).

A study on the analysis of aromatic pollutants, including monochlorobenzene and dichlorobenzenes, utilized a mobile phase of 60% methanol at a flow rate of 0.7 mL/min with UV detection at 210 nm. rsc.orgrsc.orgwur.nl A similar starting point could be used to develop a method for this compound. The retention time of the compound would be characteristic under specific chromatographic conditions, allowing for its quantification in complex matrices.

Table 3: Example HPLC Conditions for Analysis of Related Aromatic Compounds

ParameterCondition
ColumnReversed-phase (e.g., C18)
Mobile PhaseMethanol/Water or Acetonitrile/Water gradient
Flow Rate0.5 - 1.5 mL/min
DetectionUV/Diode Array Detector (DAD) at λmax (~260 nm)
Injection Volume5 - 20 µL
General conditions based on methodologies for similar halogenated aromatic compounds. rsc.orgrsc.org

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid and effective analytical technique frequently employed in synthetic organic chemistry to monitor the progress of a chemical reaction. Its application is crucial in determining the optimal reaction time, ensuring the consumption of starting materials, and confirming the formation of the desired product, such as this compound. The principle of TLC relies on the differential partitioning of components in a reaction mixture between a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (an organic solvent or a mixture of solvents).

In the context of synthesizing this compound, TLC allows the chemist to qualitatively track the disappearance of reactants and the appearance of the product over time. By spotting small aliquots of the reaction mixture onto a TLC plate at regular intervals, the progression of the reaction can be visualized.

A representative, albeit hypothetical, synthesis of this compound could involve the chlorination of a precursor such as 3,4-difluorobenzotrifluoride. The progress of such a reaction can be meticulously monitored using TLC. A silica gel plate (Silica Gel 60 F₂₅₄) is commonly used as the stationary phase due to its polarity, which effectively separates compounds based on their polarity.

The selection of an appropriate mobile phase, or eluent, is critical for achieving clear separation of the spots on the TLC plate. For compounds like benzotrifluoride derivatives, a non-polar solvent system is generally effective. A mixture of hexane (B92381) and ethyl acetate (B1210297) in a 9:1 ratio by volume is a plausible eluent system. In this system, the less polar compound will travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds will have a stronger interaction with the silica gel and thus have lower Rf values.

Visualization of the spots on the TLC plate can be achieved under UV light (at 254 nm), as aromatic compounds like this compound and its precursors are typically UV-active. They will appear as dark spots on the fluorescent background of the TLC plate.

The progress of the reaction can be documented by calculating the Rf value for each spot, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Table 1: Hypothetical TLC Monitoring of the Synthesis of this compound

Time (hours)Reactant (3,4-difluorobenzotrifluoride) Spot IntensityProduct (this compound) Spot IntensityReactant RfProduct Rf
0StrongNone0.55-
1ModerateWeak0.550.65
2WeakModerate0.550.65
3FaintStrong0.550.65
4NoneStrong-0.65

TLC Conditions: Silica Gel 60 F₂₅₄ plate; Mobile Phase: Hexane/Ethyl Acetate (9:1); Visualization: UV light (254 nm).

The data in the table illustrates a typical reaction progression as observed by TLC. Initially, only the spot corresponding to the starting material is present. As the reaction proceeds, a new spot corresponding to the product appears, and its intensity increases over time, while the intensity of the starting material's spot diminishes. The reaction is considered complete when the spot for the starting material is no longer visible. The difference in Rf values between the reactant and the product is due to the change in the molecule's polarity upon the introduction of a chlorine atom. In this hypothetical case, the product, this compound, is slightly less polar than the reactant, 3,4-difluorobenzotrifluoride, resulting in a higher Rf value.

This systematic monitoring provides the researcher with valuable real-time information, allowing for the reaction to be quenched at the appropriate moment to maximize the yield of the desired product and minimize the formation of byproducts.

Theoretical and Computational Chemistry Approaches for 2 Chloro 4,5 Difluorobenzotrifluoride

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic data of molecules, providing a direct link between the molecular structure and its spectral features. For 2-Chloro-4,5-difluorobenzotrifluoride, these methods can accurately forecast its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

Vibrational Spectra (IR and Raman):

Density Functional Theory (DFT) is a widely used method for calculating the vibrational frequencies of molecules. ijtra.comnih.gov By optimizing the geometry of this compound at a specific level of theory (e.g., B3LYP with a suitable basis set like 6-311++G(d,p)), a set of harmonic vibrational frequencies can be obtained. ijtra.com These calculated frequencies correspond to the fundamental modes of vibration, including stretching, bending, and torsional motions of the atoms.

For a precise comparison with experimental data, the calculated frequencies are often scaled by an empirical factor to account for anharmonicity and the approximations inherent in the theoretical model. ijtra.com The predicted IR and Raman intensities help in assigning the observed spectral bands to specific vibrational modes. For instance, the characteristic stretching frequencies of the C-F, C-Cl, and C-CF3 bonds, as well as the vibrations of the benzene (B151609) ring, can be identified. Studies on similar halogenated benzotrifluorides have shown good agreement between theoretical and experimental spectra, validating the use of these computational methods. ijtra.com

Nuclear Magnetic Resonance (NMR) Spectra:

The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is another significant application of quantum chemical calculations. The Gauge-Independent Atomic Orbital (GIAO) method, often employed within a DFT framework, is a reliable approach for calculating NMR shielding tensors. researchgate.netnih.gov From these tensors, the chemical shifts can be derived.

For this compound, predicting the ¹⁹F NMR spectrum is particularly important. Computational studies on fluorinated aromatic compounds have demonstrated that DFT calculations can achieve high accuracy in predicting ¹⁹F chemical shifts, often with a mean absolute deviation of just a few parts per million (ppm) from experimental values. researchgate.netnih.gov This predictive power is crucial for distinguishing between the different fluorine environments in the molecule (the two aromatic fluorines and the three fluorine atoms of the trifluoromethyl group) and for confirming the regiochemistry of synthetic products.

Spectroscopic Property Computational Method Predicted Information
Vibrational FrequenciesDFT (e.g., B3LYP/6-311++G(d,p))IR and Raman active modes, intensities
NMR Chemical ShiftsDFT with GIAO method¹H, ¹³C, and ¹⁹F chemical shifts

Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity

DFT is not only used for spectroscopic predictions but also provides detailed information about the electronic structure and reactivity of this compound. By analyzing the molecular orbitals and the distribution of electron density, key reactivity descriptors can be calculated.

Molecular Geometry:

The first step in any DFT study is the optimization of the molecular geometry to find the lowest energy structure. This provides precise information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric properties.

Frontier Molecular Orbital (FMO) Analysis:

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. For this compound, the electron-withdrawing nature of the fluorine, chlorine, and trifluoromethyl substituents is expected to lower the energies of both the HOMO and LUMO, influencing its reactivity towards nucleophiles and electrophiles. ufms.br

Molecular Electrostatic Potential (MEP):

The MEP map is a visual representation of the charge distribution in a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the fluorine and chlorine atoms due to their high electronegativity, and positive potential on the hydrogen atoms and regions of the aromatic ring susceptible to nucleophilic attack.

Reactivity Descriptors:

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). nih.gov These descriptors provide a quantitative measure of the molecule's reactivity and can be used to compare its reactivity with other compounds.

Reactivity Descriptor Significance
HOMO EnergyElectron-donating ability
LUMO EnergyElectron-accepting ability
HOMO-LUMO GapChemical reactivity and kinetic stability
Molecular Electrostatic PotentialIdentification of electrophilic and nucleophilic sites
Global Electrophilicity IndexOverall electrophilic nature

Computational Modeling of Reaction Pathways and Intermediates

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by modeling the entire reaction pathway, including transition states and intermediates. rsc.orgscielo.brscielo.br For the synthesis and reactions of this compound, these models can provide invaluable insights.

One of the most common reactions involving halogenated aromatic compounds is nucleophilic aromatic substitution (SNAr). nih.govnih.gov Computational modeling of an SNAr reaction on this compound would involve:

Locating Reactants and Products: The geometries of the starting material and the final product are optimized.

Identifying Intermediates: In a classical SNAr mechanism, a Meisenheimer complex is formed as an intermediate. The structure and stability of this intermediate can be calculated.

Finding Transition States: The transition state is the highest energy point on the reaction pathway connecting the reactants (or intermediate) to the products. Locating the transition state structure and calculating its energy is crucial for determining the reaction's activation energy and, consequently, its rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

By comparing the activation energies for substitution at different positions on the aromatic ring, it is possible to predict which reaction pathway is more favorable. For example, one could computationally investigate whether a nucleophile would preferentially displace the chlorine atom or one of the fluorine atoms.

Theoretical Investigations into Regioselectivity and Stereoselectivity in Synthesis

The synthesis of substituted aromatic compounds often leads to the formation of multiple isomers. Theoretical calculations can be employed to predict and explain the regioselectivity of these reactions.

In the context of synthesizing this compound or using it as a precursor for further reactions, understanding the factors that govern the position of incoming substituents is critical. For instance, in an electrophilic aromatic substitution reaction, the directing effects of the existing chloro, fluoro, and trifluoromethyl groups can be analyzed computationally. This can be done by:

Analyzing the Stability of Intermediates: For electrophilic substitution, the relative energies of the possible Wheland intermediates (sigma complexes) can be calculated. The most stable intermediate will correspond to the major product isomer.

Examining Local Reactivity Descriptors: Fukui functions and dual descriptors are local reactivity indices derived from DFT that can predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov By calculating these indices for each atom in the this compound molecule, one can predict where a particular type of reagent is most likely to react.

Stereoselectivity is generally not a factor in reactions involving the aromatic ring of this compound itself. However, if this compound is used in a synthesis that creates a new chiral center, computational methods could be used to model the transition states leading to different stereoisomers and predict the diastereomeric or enantiomeric excess.

Green Chemistry Principles in the Synthesis of 2 Chloro 4,5 Difluorobenzotrifluoride and Its Analogs

Development of Environmentally Benign Reagents and Solvents

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional syntheses of fluorinated aromatic compounds employ dipolar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), N-methylpyrrolidon, or chlorinated hydrocarbons. google.comresearchgate.net While effective, these solvents are often toxic, have high boiling points making them difficult to remove, and contribute significantly to volatile organic compound (VOC) emissions.

The development of greener alternatives is a cornerstone of sustainable synthesis. Benzotrifluoride (B45747) (BTF) and its derivatives, for instance, are themselves considered more environmentally friendly solvents compared to many traditional options. researchgate.net They are relatively inert, making them suitable for a wide range of reactions, including transition-metal-catalyzed processes. researchgate.net Other bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources like corncobs, offer a more sustainable alternative to solvents like dichloromethane (B109758) and tetrahydrofuran. sigmaaldrich.com The search for environmentally benign substitutes for hazardous organic solvents has gained significant attention in light of the growing importance of Green Chemistry. researchgate.net

Table 1: Comparison of Traditional vs. Green Solvents in Chemical Synthesis

Feature Traditional Solvents (e.g., DMF, Dichloromethane) Greener Alternatives (e.g., 2-MeTHF, Water, Ionic Liquids)
Source Typically petrochemical-based Often renewable/bio-based or designed for low impact
Toxicity Often high (carcinogenic, reprotoxic) Generally lower toxicity profiles
Volatility High, leading to VOC emissions Low to negligible (e.g., Ionic Liquids)
Environmental Impact Significant air and water pollution potential Reduced environmental footprint
Recyclability Often difficult and energy-intensive Designed for easier recovery and reuse

An ideal green chemistry scenario involves eliminating the solvent entirely. Solvent-free, or "neat," reaction conditions offer significant environmental benefits by reducing waste, eliminating costly and energy-intensive solvent removal steps, and simplifying product purification. mdpi.com This approach is particularly attractive as it can lead to higher reaction rates and, in some cases, different selectivity compared to solution-phase reactions.

Recent research has demonstrated the feasibility of solvent- and catalyst-free synthesis for various fluorinated compounds. mdpi.com These reactions can be induced by direct hydrogen-bond interactions between the reactants, eliminating the need for a solvent medium to facilitate molecular contact. mdpi.com For the synthesis of fluorinated aromatics, which often involves solid-phase reagents like potassium fluoride (B91410), solvent-free conditions under mechanochemical activation represent a promising area of exploration. This approach not only aligns with green principles by eliminating solvent waste but can also enhance reaction efficiency. mdpi.com

Ionic liquids (ILs) are salts with melting points below 100°C, often existing as liquids at room temperature. They are considered "green solvents" due to their negligible vapor pressure, which prevents their release into the atmosphere as VOCs. nih.govmdpi.com Their unique properties, such as high thermal stability and the ability to dissolve a wide range of organic and inorganic compounds, make them highly effective media for chemical synthesis. nih.gov

In the context of synthesizing fluorinated compounds like 2-Chloro-4,5-difluorobenzotrifluoride, ILs are particularly advantageous for nucleophilic fluorination reactions. One of the main challenges in these reactions is the low solubility of alkali metal fluorides (e.g., KF) in common organic solvents. nih.gov Ionic liquids can effectively dissolve these fluoride salts, increasing the concentration of the active nucleophile and promoting the reaction. nih.gov Furthermore, the ionic nature of ILs can stabilize transition states and enhance reactivity. nih.gov

A key green advantage of ILs is their potential for recyclability. After a reaction, the product can often be separated by extraction or distillation, allowing the ionic liquid to be recovered and reused in subsequent batches, thereby minimizing waste. nih.gov Fluorinated ionic liquids (FILs), which contain fluorinated cations or anions, have also been developed, offering unique properties and high affinity for fluorinated molecules and gases like CO2. rsc.orgrsc.org

Enhancement of Atom Economy and Reaction Efficiency

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactant atoms into the desired product. rsc.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants used in the stoichiometric equation. A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts. researchgate.net

Traditional synthetic routes often employ reactions with poor atom economy. For example, substitution reactions where a leaving group is replaced, or the use of stoichiometric reagents that are not incorporated into the final product, inherently generate waste. The Wittig reaction, for instance, is known for its poor atom economy due to the generation of a stoichiometric amount of triphenylphosphine (B44618) oxide waste. rsc.org

In the synthesis of this compound and its analogs, enhancing atom economy involves prioritizing reaction types like additions and cycloadditions over substitutions where possible. When substitutions are necessary, such as in halogen exchange (Halex) reactions to introduce fluorine, optimizing conditions to achieve high yields and selectivity is crucial for maximizing reaction mass efficiency, a metric that considers the actual yield. A patent for a related compound, 2-methyl-4,5-dichlorobenzotrifluoride, reports a high product yield of 80%, indicating good reaction efficiency. google.com

Table 2: Illustrative Atom Economy Calculation for a Halogen Exchange Reaction Reaction: C₆H₃Cl₂(CN) + KF → C₆H₃ClF(CN) + KCl

Compound Formula Molar Mass (g/mol) Role
2,4-dichloro-5-fluorobenzonitrile (B139205) C₈H₂Cl₂FN ~190.0 Reactant
Potassium Fluoride KF ~58.1 Reactant
Total Reactant Mass ~248.1
2-chloro-4,5-difluorobenzonitrile (B139941) C₈H₂ClF₂N ~173.5 Product
Potassium Chloride KCl ~74.6 Byproduct
Atom Economy (173.5 / 248.1) * 100% ~69.9%

Minimization of Waste Effluents and Byproducts

The reduction of waste is a primary goal of green chemistry. Waste in chemical processes includes not only byproducts from non-ideal atom economy but also spent solvents, used catalysts, and aqueous waste from workup procedures. The E-Factor (Environmental Factor) is a useful metric that quantifies the amount of waste produced per kilogram of product. researchgate.net

Strategies to minimize waste in the synthesis of this compound include:

Catalyst Selection and Recycling: Using highly active catalysts that can be used in small quantities and recycled effectively reduces solid waste.

Solvent Recycling: As discussed with ionic liquids, implementing solvent recovery and reuse systems is critical. nih.gov

Process Optimization: A process for producing an analog, 2-methyl-4,5-dichlorobenzotrifluoride, claims to have essentially no "three-waste" (waste gas, wastewater, solid waste) discharge, highlighting a significant improvement in environmental performance through process design. google.com

Byproduct Valorization: In some cases, byproducts can be converted into useful materials. For instance, in the synthesis of 2,4-dichloro-5-fluoropyrimidine, a process was developed to recover the N,N-dimethylaniline (DMA) catalyst from the wastewater and convert another byproduct into disodium (B8443419) hydrogen phosphate, a commercially valuable chemical. researchgate.net

Improvement of Energy Efficiency in Synthetic Processes

Chemical manufacturing is an energy-intensive industry. Improving energy efficiency not only reduces operational costs but also lowers the carbon footprint associated with the synthesis. Many traditional syntheses for halogenated aromatics require high temperatures, sometimes exceeding 180-210°C, and prolonged reaction times, leading to significant energy consumption. googleapis.com

Green approaches to improve energy efficiency include:

Catalysis: The use of highly efficient catalysts can lower the activation energy of a reaction, allowing it to proceed under milder conditions (lower temperature and pressure).

Process Intensification: Utilizing technologies like microwave irradiation or sonication can dramatically reduce reaction times from hours to minutes, leading to substantial energy savings.

Low-Temperature Processes: Designing synthetic routes that operate at or near ambient temperature is a key goal. A synthetic method for 2-chloro-4-fluoro-5-nitrobenzoic acid highlights that photochlorination occurs at a low temperature, saving energy. google.com

By carefully selecting reaction conditions and employing modern technologies, the energy demands for the synthesis of this compound can be significantly reduced.

Exploration of Mechanochemical Synthesis

Mechanochemistry is an emerging field of green chemistry that uses mechanical energy—such as grinding, milling, or shearing—to induce chemical reactions, often in the absence of a solvent. mdpi.com This technique can lead to the formation of products that are difficult to obtain through traditional solution-based methods.

The primary advantages of mechanochemical synthesis include:

Solvent-Free Conditions: Most mechanochemical reactions are performed on solid-state reactants, completely eliminating the need for solvents.

Enhanced Reactivity: The intense mixing and physical force can overcome activation barriers and increase reaction rates, particularly for reactions involving poorly soluble solids.

Improved Energy Efficiency: By directly applying energy to the reactants, this method can be more energy-efficient than heating a large volume of solvent.

For the synthesis of fluorinated aromatics, mechanochemistry holds significant potential, especially for nucleophilic fluorination reactions using solid salts like potassium fluoride. By grinding the aromatic precursor with the fluoride salt, the need for a high-boiling-point solvent to achieve dissolution and reaction could be circumvented, representing a substantial step forward in the green synthesis of compounds like this compound.

Future Research Directions and Outlook for 2 Chloro 4,5 Difluorobenzotrifluoride

Advancements in Novel Synthetic Routes with Enhanced Efficiency and Selectivity

Key areas of investigation will include:

Halogen Exchange (Halex) Reactions: While halogen exchange is a known method, future work will aim to improve selectivity. For instance, processes achieving high selectivity in the exchange of a single chlorine atom in polychlorinated precursors could be adapted. google.com Research into novel fluoride (B91410) sources and phase-transfer catalysts will be crucial to enhance reaction rates and minimize the formation of byproducts.

Direct C-H Functionalization: A significant leap forward would be the development of methods for the direct and regioselective introduction of the trifluoromethyl group or halogen atoms onto a difluorobenzene scaffold. This would represent a more atom-economical approach compared to traditional methods that rely on pre-functionalized starting materials.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing. Future research will explore the transition of key synthetic steps to flow chemistry setups to improve yield, safety, and scalability while potentially reducing reaction times from hours to minutes.

Synthetic Strategy Potential Advantages Research Focus
Selective Halogen ExchangeHigh selectivity, use of available precursorsNovel fluoride sources, advanced phase-transfer catalysts
Direct C-H FunctionalizationHigh atom economy, reduced stepsRegioselective catalysts, understanding of reaction mechanisms
Continuous Flow SynthesisEnhanced safety, scalability, and controlReactor design, optimization of reaction conditions

Development of Next-Generation Catalytic Systems for Functionalization

The chlorine atom on the 2-Chloro-4,5-difluorobenzotrifluoride ring is a prime site for functionalization through cross-coupling reactions. The development of next-generation catalytic systems is essential for expanding the range of accessible derivatives.

Future research will likely concentrate on:

Palladium and Copper-Catalyzed Cross-Coupling: While standard, there is a need for catalysts that are more active, stable, and tolerant of the electron-deficient nature of the aromatic ring. Research into ligands that can promote challenging couplings, such as C-N, C-O, and C-S bond formations, will be a priority.

Photoredox Catalysis: Light-mediated catalysis offers mild reaction conditions and unique reactivity pathways. Exploring photoredox-catalyzed reactions for the functionalization of this compound could enable transformations that are difficult to achieve with traditional thermal methods.

Enzyme-Based Catalysis: Biocatalysis presents a green alternative for selective transformations. The discovery or engineering of enzymes capable of regioselective functionalization of the aromatic ring could provide highly efficient and environmentally benign synthetic routes.

Integration of Advanced Computational Modeling for Reaction Design and Prediction

To accelerate the discovery and optimization of synthetic routes and catalytic systems, the integration of advanced computational modeling is indispensable.

Key applications in this area will include:

Reaction Pathway and Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction intermediates and transition states, providing insights into reaction mechanisms. This understanding can guide the rational design of more efficient catalysts and the selection of optimal reaction conditions.

Predictive Retrosynthesis: AI-driven retrosynthesis tools can analyze the structure of complex target molecules and propose viable synthetic pathways starting from this compound. researchgate.net These algorithms can help chemists identify novel and non-obvious synthetic routes. researchgate.net

Process Optimization with CFD: Computational Fluid Dynamics (CFD) modeling can be used to simulate reactor hydrodynamics, mixing, and heat transfer. mdpi.com This allows for the optimization of reactor design and operating conditions to maximize selectivity and yield, particularly during scale-up. mdpi.com

Computational Tool Application Area Expected Outcome
Density Functional Theory (DFT)Mechanistic studiesRational catalyst design, improved reaction conditions
AI RetrosynthesisSynthesis planningDiscovery of novel and efficient synthetic routes
Computational Fluid Dynamics (CFD)Reactor and process designEnhanced reaction selectivity and yield, safer scale-up

Scaling of Green Chemistry Principles for Industrial Applications

The industrial production of fine chemicals is increasingly governed by the principles of green chemistry, which aim to minimize environmental impact and enhance safety. acs.orgscribd.comscirp.orgresearchgate.net The future manufacturing of this compound will need to incorporate these principles.

Future research directions will focus on:

Use of Greener Solvents: Replacing traditional dipolar aprotic solvents, which are often toxic and difficult to recycle, with more environmentally benign alternatives like ionic liquids or supercritical fluids.

Atom Economy Maximization: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste. scribd.com

Energy Efficiency: Developing synthetic protocols that can be run at ambient temperature and pressure, reducing the energy consumption of the manufacturing process. scribd.com

Renewable Feedstocks: While challenging for complex fluorinated aromatics, long-term research may explore pathways that utilize bio-based starting materials. scirp.org

Discovery of New Derivatives for Specialized Chemical and Materials Science Applications

The true value of this compound lies in its role as a building block for high-value derivatives. Future research will be heavily focused on synthesizing and evaluating new compounds for a range of applications.

Promising areas for exploration include:

Pharmaceuticals: The trifluoromethyl group is a common motif in many modern drugs due to its ability to enhance metabolic stability and binding affinity. Derivatives of this compound could be investigated as novel scaffolds for kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and central nervous system agents. Related fluorinated compounds are already used in the synthesis of ligands for serotonin transporters. ossila.com

Agrochemicals: The development of new herbicides, fungicides, and insecticides with improved efficacy and environmental profiles is an ongoing need. The unique electronic properties conferred by the fluorine and trifluoromethyl groups can be exploited to design new active ingredients.

Materials Science: Fluorinated materials often exhibit unique properties such as high thermal stability, chemical resistance, and specific optical and electronic characteristics. Derivatives could be explored for applications in organic light-emitting diodes (OLEDs), liquid crystals, and advanced polymers.

Application Area Target Molecules Key Properties Conferred by the Scaffold
PharmaceuticalsKinase inhibitors, GPCR modulators, CNS agentsMetabolic stability, binding affinity, lipophilicity
AgrochemicalsHerbicides, fungicides, insecticidesBioactivity, transport properties, metabolic resistance
Materials ScienceOLEDs, liquid crystals, specialty polymersThermal stability, chemical resistance, electronic properties

Q & A

Q. What are the recommended synthetic routes for 2-chloro-4,5-difluorobenzotrifluoride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves halogenation and fluorination of benzotrifluoride precursors. For example, chlorination can be achieved using Cl2 or SO2Cl2 under controlled temperatures (60–80°C), followed by fluorination with agents like KF or HF-pyridine. Evidence from structural analogs (e.g., 4-chloro-3-nitrobenzotrifluoride, C7H3ClF3N1O2 in ) suggests that nitro groups may stabilize intermediates, but over-fluorination can lead to byproducts. Optimize stoichiometry and reaction time to minimize decomposition. Purification via fractional distillation (bp ~136–138°C for similar compounds; ) or column chromatography (silica gel, hexane/EtOAc) is critical.

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use a combination of GC-MS (to confirm molecular weight and detect impurities) and <sup>19</sup>F/<sup>1</sup>H NMR (to verify substitution patterns). For example, <sup>19</sup>F NMR of analogous trifluoromethyl compounds () shows distinct shifts for ortho/meta fluorines. Elemental analysis (C, H, N) and HPLC (with UV detection at 254 nm) can assess purity. Cross-reference spectral data with PubChem entries (e.g., 3,5-difluoro-2-hydroxybenzoic acid in ) to validate assignments.

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity data for halogenated benzotrifluorides?

  • Methodological Answer : Discrepancies often arise from solvent effects or competing reaction pathways. For example, nucleophilic aromatic substitution (SNAr) in polar aprotic solvents (DMF, DMSO) may favor fluorine displacement over chlorine due to electronegativity differences. Conduct controlled kinetic studies using <sup>13</sup>C labeling (as in ’s benzodiazepine derivatives) to track substituent stability. Compare reactivity under inert vs. ambient conditions, as moisture or oxygen may hydrolyze intermediates (e.g., ’s surface chemistry studies). Statistical tools like ANOVA can identify significant variables (temperature, catalyst loading).

Q. How can computational chemistry predict the environmental stability and degradation pathways of this compound?

  • Methodological Answer : Employ DFT calculations (e.g., B3LYP/6-31G*) to model bond dissociation energies and identify labile sites. For instance, the trifluoromethyl group’s electron-withdrawing effect () may accelerate hydrolysis of adjacent halogens. Simulate degradation under UV light (using TD-DFT) or aqueous conditions (COSMO-RS solvation models). Validate predictions with LC-MS/MS to detect fragments like difluorobenzoic acids (similar to ’s hydroxybenzoic acid derivatives).

Q. What advanced applications exist for halogenated benzotrifluorides in materials science?

  • Methodological Answer : These compounds serve as precursors for liquid crystals or fluorinated polymers. For example, difluoro-substituted benzotrifluorides ( ) enhance thermal stability in polyimides. To design such materials, perform TGA/DSC to evaluate decomposition temperatures (>300°C expected) and XRD to study crystallinity. Incorporate into copolymerization reactions (e.g., with tetrafluoroethylene) and assess dielectric properties using impedance spectroscopy.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.